molecular formula C15H13N5O3 B2850046 (5-Methylisoxazol-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251685-78-5

(5-Methylisoxazol-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2850046
CAS No.: 1251685-78-5
M. Wt: 311.301
InChI Key: LMNQTDKUWUAIPO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring three distinct structural motifs: a 5-methylisoxazole ring, a 3-(pyridin-2-yl)-1,2,4-oxadiazole moiety, and an azetidine (four-membered saturated ring) core. The methanone group bridges the isoxazole and azetidine rings, while the oxadiazole-pyridine substituent is attached to the azetidine nitrogen.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-9-6-12(18-22-9)15(21)20-7-10(8-20)14-17-13(19-23-14)11-4-2-3-5-16-11/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNQTDKUWUAIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of isoxazole , oxadiazole , and azetidine systems. Below is a detailed comparison with analogous molecules, focusing on structural features, synthetic strategies, and bioactivity trends.

Structural Analogues with Isoxazole-Oxadiazole Hybrids

Compound Name/Structure Key Differences Biological Relevance Synthesis Method
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60 in ) Replaces azetidine with a fused benzoxazolo-oxazine ring; retains oxadiazole-pyridine and methylisoxazole. Reported as a potent kinase inhibitor with improved solubility due to the acetamide group. Suzuki-Miyaura coupling between bromopyridine-oxadiazole and benzoxazolo-oxazine precursor .
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives () Substitutes pyridine with pyrimidine; lacks azetidine and isoxazole. Exhibits antimicrobial activity; pyrimidine enhances π-π stacking in DNA/enzyme binding. Three-component cycloaddition of aldehydes, urea, and oxadiazole precursors .
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () Replaces oxadiazole and azetidine with thiophene and pyrazole; includes amino and cyano groups. Anticancer activity via thiophene-mediated intercalation or enzyme inhibition. Condensation of malononitrile/ethyl cyanoacetate with pyrazole precursors .

Pharmacophoric and Physicochemical Comparison

  • Azetidine vs.
  • Oxadiazole-Pyridine vs. Oxadiazole-Pyrimidine : Pyridine’s electron-deficient nature (vs. pyrimidine) may alter binding kinetics in hydrophobic pockets, as seen in kinase inhibitors .
  • Methylisoxazole : Enhances metabolic stability compared to unsubstituted isoxazole, as methyl groups block oxidative degradation pathways .

Research Findings and Trends

  • Similarity Coefficients : Binary fingerprint analysis (Tanimoto coefficient) indicates ~65% structural similarity between the target compound and Compound 60 (), primarily due to shared oxadiazole-pyridine and methylisoxazole motifs .
  • Metabolic Stability : Methylisoxazole derivatives exhibit longer half-lives (t₁/₂ > 4 hours in hepatic microsomes) compared to unmethylated analogues, as predicted by QSAR models .

Q & A

Basic Question: What are the key structural features of this compound that influence its biological activity?

The compound's biological activity is influenced by three heterocyclic motifs:

  • 5-Methylisoxazole : Enhances lipophilicity, improving membrane permeability .
  • 1,2,4-Oxadiazole : Provides metabolic stability and participates in hydrogen bonding with biological targets .
  • Azetidine-Pyridinyl linkage : The constrained azetidine ring reduces conformational flexibility, while the pyridinyl group contributes to π-π stacking interactions in binding pockets .
    Methodological Insight: Computational docking studies (e.g., using AutoDock Vina) can predict binding modes by analyzing these structural interactions .

Basic Question: What synthetic strategies are employed to construct the azetidine-oxadiazole linkage?

The azetidine-oxadiazole core is typically synthesized via:

  • Cyclocondensation : Reaction of a nitrile derivative with hydroxylamine under acidic conditions to form the oxadiazole ring .
  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the azetidine amine to the oxadiazole carbonyl group .
    Key Optimization: Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .

Advanced Question: How can reaction conditions be optimized for oxadiazole ring formation?

Optimization involves:

  • Catalyst Screening : Lewis acids like ZnCl₂ improve cyclization efficiency by activating nitrile intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 110°C) prevents premature decomposition of intermediates .
    Contradiction Note: Conflicting reports on optimal pH (acidic vs. neutral) suggest pH-dependent mechanistic pathways; validate via kinetic studies .

Advanced Question: How to resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., ambiguous NMR peaks) require:

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign overlapping signals .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond connectivity .
  • High-Resolution MS : Differentiate isobaric fragments (e.g., oxadiazole vs. thiadiazole derivatives) .

Basic Question: How does the pyridinyl group affect electronic properties?

The pyridinyl group:

  • Electron-Withdrawing Effect : Reduces electron density on the oxadiazole ring, enhancing electrophilicity for nucleophilic attacks .
  • Solubility Modulation : Improves aqueous solubility via hydrogen bonding with water molecules .
    Methodological Insight: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution .

Advanced Question: How to address stereochemical challenges in azetidine ring formation?

Strategies include:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts to induce enantioselective cyclization .
  • Dynamic Kinetic Resolution : Control reaction kinetics to favor a single diastereomer .
    Validation: Chiral HPLC or circular dichroism (CD) spectroscopy to confirm stereochemical purity .

Advanced Question: How to design experiments for metabolic stability evaluation?

Preclinical assessment involves:

  • Liver Microsome Assays : Incubate the compound with human or rat microsomes; monitor degradation via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MSⁿ to trace oxidation or hydrolysis products .
    Key Consideration: Compare stability across species (e.g., human vs. murine) to predict interspecies variability .

Basic Question: What computational methods predict binding affinity with biological targets?

  • Molecular Docking : Tools like Schrödinger Glide predict binding poses with enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .

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